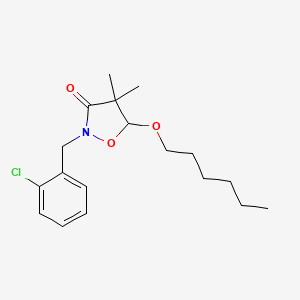
2-(2-Chlorobenzyl)-5-(hexyloxy)-4,4-dimethylisoxazolidin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chlorobenzyl)-5-(hexyloxy)-4,4-dimethylisoxazolidin-3-one is a synthetic organic compound that belongs to the class of isoxazolidinones This compound is characterized by the presence of a chlorobenzyl group, a hexyloxy group, and a dimethylisoxazolidinone core
Métodos De Preparación
The synthesis of 2-(2-Chlorobenzyl)-5-(hexyloxy)-4,4-dimethylisoxazolidin-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Isoxazolidinone Core: The isoxazolidinone core can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 2-chlorobenzyl chloride.
Attachment of the Hexyloxy Group: The hexyloxy group can be attached through an etherification reaction using hexanol and appropriate catalysts.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity of the final product.
Análisis De Reacciones Químicas
2-(2-Chlorobenzyl)-5-(hexyloxy)-4,4-dimethylisoxazolidin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles such as amines or thiols can replace the chlorine atom.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-(2-Chlorobenzyl)-5-(hexyloxy)-4,4-dimethylisoxazolidin-3-one has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-(2-Chlorobenzyl)-5-(hexyloxy)-4,4-dimethylisoxazolidin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
2-(2-Chlorobenzyl)-5-(hexyloxy)-4,4-dimethylisoxazolidin-3-one can be compared with other similar compounds, such as:
2-Chlorobenzyl chloride: This compound shares the chlorobenzyl group but lacks the isoxazolidinone core and hexyloxy group.
Hexyloxybenzene: This compound contains the hexyloxy group but lacks the chlorobenzyl group and isoxazolidinone core.
Dimethylisoxazolidinone: This compound has the isoxazolidinone core but lacks the chlorobenzyl and hexyloxy groups.
The uniqueness of this compound lies in its combination of functional groups, which imparts specific chemical and biological properties that are not present in the individual similar compounds.
Propiedades
Número CAS |
81778-79-2 |
|---|---|
Fórmula molecular |
C18H26ClNO3 |
Peso molecular |
339.9 g/mol |
Nombre IUPAC |
2-[(2-chlorophenyl)methyl]-5-hexoxy-4,4-dimethyl-1,2-oxazolidin-3-one |
InChI |
InChI=1S/C18H26ClNO3/c1-4-5-6-9-12-22-17-18(2,3)16(21)20(23-17)13-14-10-7-8-11-15(14)19/h7-8,10-11,17H,4-6,9,12-13H2,1-3H3 |
Clave InChI |
CVKBVXIBJOVFMS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC1C(C(=O)N(O1)CC2=CC=CC=C2Cl)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


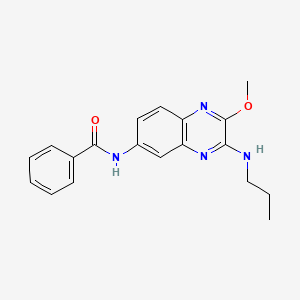
![2-[(2-Chlorophenyl)methyl]-4,4-dimethyl-3-oxo-1,2-oxazolidin-5-yl acetate](/img/structure/B12922882.png)

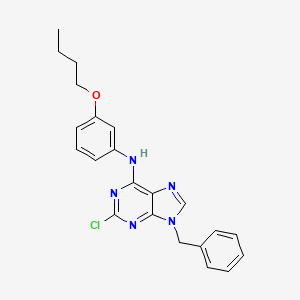
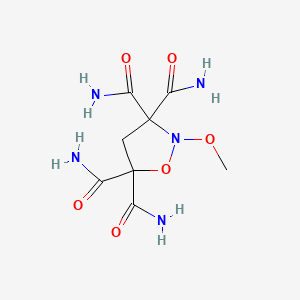

![(3',6'-Bis(octyloxy)-9,9'-spirobi[fluorene]-2,7-diyl)diboronic acid](/img/structure/B12922910.png)
![1-([1,1'-Biphenyl]-4-yl)pyrazolidine-3,5-dione](/img/structure/B12922919.png)
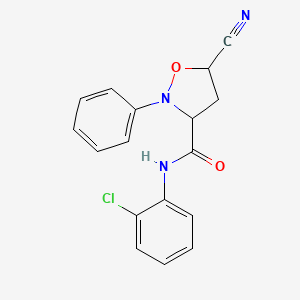

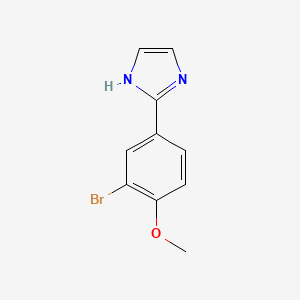
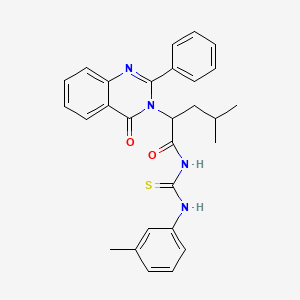
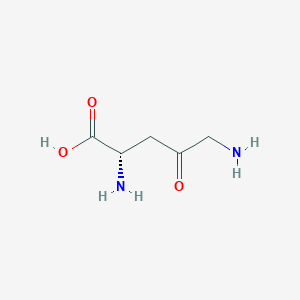
![3,6-Bis[(prop-2-yn-1-yl)oxy]acridine-9(10H)-thione](/img/structure/B12922967.png)
